

3-Chlorophenmetrazine: A Technical Guide to its Toxicological and Safety Profile

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Compound of Interest

Compound Name: 3-CPMT

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Disclaimer: This document is intended for informational purposes for research, scientific, and drug development professionals. 3-Chlorophenmetrazine (3-CPM) is a research chemical and is not approved for human consumption. The information contained herein is a consolidation of available data and should not be interpreted as a recommendation for use.

Introduction

3-Chlorophenmetrazine (3-CPM), also known as PAL-594, is a novel psychoactive substance (NPS) belonging to the phenylmorpholine class of stimulants.^{[1][2]} It is a structural analog of phenmetrazine, a former anorectic agent, and the more recent research chemical 3-fluorophenmetrazine (3-FPM).^{[1][2]} As an NPS, 3-CPM is characterized by a limited history of human use and a significant lack of formal toxicological and safety data.^{[1][3]} This technical guide aims to provide a comprehensive overview of the currently available toxicological and safety information on 3-CPM, drawing upon the sparse data on the compound itself and supplementing it with information from its structural analogs, phenmetrazine and 3-FPM, to create a predictive safety profile. This guide also details standardized experimental protocols relevant to the toxicological assessment of such a compound.

Pharmacological Profile

The primary mechanism of action of 3-Chlorophenmetrazine is understood to be the release of monoamine neurotransmitters. It functions as a norepinephrine-dopamine releasing agent

(NDRA) with a comparatively weak effect on serotonin release.^[2] This pharmacological activity is consistent with its stimulant effects reported in anecdotal user accounts, which include increased alertness, focus, and euphoria.^[1]

Quantitative Pharmacological Data

The following table summarizes the in vitro data on 3-CPM's potency as a monoamine releasing agent.

Compound	Assay System	Dopamine (DA) Release EC ₅₀ (nM)	Norepinephrine (NE) Release EC ₅₀ (nM)	Serotonin (5-HT) Release EC ₅₀ (nM)	Reference
3-Chlorophenmetrazine (3-CPM)	Rat brain synaptosomes	27	75	301	^[2]

Toxicological Data

Formal, peer-reviewed toxicological studies on 3-Chlorophenmetrazine are not currently available in the scientific literature. Therefore, its toxicological profile must be inferred from data on analogous compounds and from the limited case reports where its use has been analytically confirmed.

Acute Toxicity

There are no published LD₅₀ values for 3-Chlorophenmetrazine. A single case report identified 3-CPM in the serum and urine of a patient presenting with acute stimulant toxicity; however, this was a case of polydrug use, making it impossible to attribute the observed symptoms solely to 3-CPM.^[4]

For comparison, the table below includes acute toxicity data for the parent compound, phenmetrazine.

Compound	Species	Route of Administration	LD ₅₀	Reference
Phenmetrazine	Rat	Oral	370 mg/kg	[2]
Phenmetrazine	Mouse	Oral	125 mg/kg	[2]
Phenmetrazine	Monkey (adult)	Not specified	15-20 mg/kg	[1]
Phenmetrazine	Monkey (young)	Not specified	5 mg/kg	[1]

Genotoxicity, Carcinogenicity, and Reproductive Toxicity

There is no available data on the genotoxicity, carcinogenicity, or reproductive and developmental toxicity of 3-Chlorophenmetrazine.

Studies on the related compound phendimetrazine, which metabolizes to phenmetrazine, have not been performed to evaluate its carcinogenic or mutagenic potential, or its effects on fertility. [4] An observational study on phenmetrazine prescribed during pregnancy did not find an increased rate of severe congenital anomalies.[2]

Metabolism

Specific metabolic pathways for 3-Chlorophenmetrazine have not been formally studied. However, research on the closely related 3-Fluorophenmetrazine (3-FPM) provides insight into its likely metabolic fate. The primary metabolic transformations for 3-FPM include N-oxidation, aryl hydroxylation followed by O-methylation, alkyl hydroxylation, oxidation, and degradation of the ethyl-bridge.[5][6] It is plausible that 3-CPM undergoes similar metabolic processes.

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for a thorough toxicological evaluation of 3-Chlorophenmetrazine.

In Vitro Monoamine Transporter Release Assay

This assay determines the potency and efficacy of a test compound to induce the release of dopamine, norepinephrine, and serotonin from presynaptic nerve terminals.

Methodology:

- **Synaptosome Preparation:** Synaptosomes (isolated nerve terminals) are prepared from specific brain regions of rats (e.g., striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).^{[7][8]} The tissue is homogenized in a sucrose buffer and purified by differential centrifugation.^{[7][8]}
- **Radiolabeled Neurotransmitter Loading:** The synaptosomes are incubated with a radiolabeled monoamine (^{[3]H}dopamine, ^{[3]H}norepinephrine, or ^{[3]H}serotonin) to allow for uptake into the vesicles.
- **Release Assay:** The loaded synaptosomes are then exposed to various concentrations of 3-Chlorophenmetrazine. The amount of radioactivity released into the supernatant is measured using liquid scintillation counting.
- **Data Analysis:** The concentration of 3-CPM that produces 50% of the maximal release (EC₅₀) is calculated to determine its potency.

Acute Oral Toxicity (OECD 423)

This method is used to estimate the acute oral toxicity (LD₅₀) of a substance.

Methodology:

- **Animal Selection:** Healthy, young adult rats of a single sex (typically females) are used.^[9]^[10]
- **Dosing:** A stepwise procedure is used, with a group of three animals per step. The substance is administered orally by gavage.^[11] The starting dose is selected from a series of fixed dose levels (5, 50, 300, 2000 mg/kg).^[9]
- **Observation:** Animals are observed for mortality and clinical signs of toxicity for up to 14 days.^[12]
- **Dose Adjustment:** The results from the first group determine the dosing for the next group. If mortality is observed, the dose for the next group is lowered. If no mortality is observed, the dose is increased.

- Classification: The substance is classified into a toxicity category based on the observed outcomes at different dose levels.[\[13\]](#)

Bacterial Reverse Mutation Test (Ames Test)

This in vitro assay is used to assess the mutagenic potential of a chemical.

Methodology:

- Bacterial Strains: Several strains of *Salmonella typhimurium* and *Escherichia coli* with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine) are used.[\[2\]](#)[\[14\]](#)
- Exposure: The bacterial strains are exposed to various concentrations of 3-Chlorophenmetrazine, both with and without a metabolic activation system (S9 fraction from rat liver).[\[2\]](#)[\[15\]](#)
- Plating: The treated bacteria are plated on a minimal agar medium that lacks the essential amino acid.[\[2\]](#)
- Incubation and Scoring: The plates are incubated for 48-72 hours.[\[2\]](#) The number of revertant colonies (colonies that have undergone a reverse mutation and can now synthesize the essential amino acid) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the control indicates a mutagenic potential.[\[14\]](#)

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This assay detects damage to chromosomes or the mitotic apparatus in vivo.

Methodology:

- Animal Dosing: Typically, mice or rats are treated with 3-Chlorophenmetrazine at three dose levels, usually on two or more occasions 24 hours apart.[\[16\]](#)[\[17\]](#)
- Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the final dose.[\[1\]](#)[\[17\]](#)

- **Slide Preparation and Staining:** Smears are prepared and stained to differentiate between polychromatic erythrocytes (immature red blood cells) and normochromatic erythrocytes (mature red blood cells).
- **Microscopic Analysis:** The frequency of micronucleated polychromatic erythrocytes is determined by scoring a sufficient number of cells under a microscope. A micronucleus is a small, additional nucleus in the cytoplasm of the cell.
- **Data Interpretation:** A statistically significant, dose-dependent increase in the frequency of micronucleated cells in the treated groups compared to the control group indicates that the substance is genotoxic.[\[16\]](#)

hERG Potassium Channel Patch-Clamp Assay

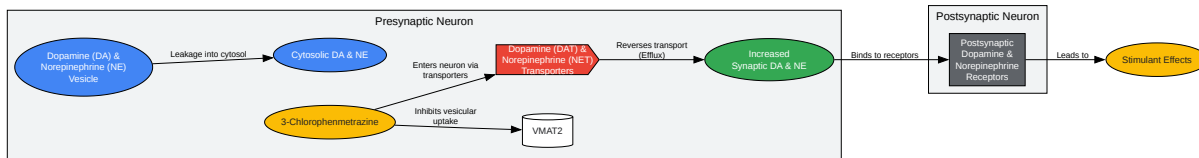
This assay is crucial for assessing the risk of drug-induced cardiac arrhythmias (QT prolongation).

Methodology:

- **Cell Line:** A mammalian cell line (e.g., HEK293 or CHO cells) stably expressing the human Ether-à-go-go-Related Gene (hERG) potassium channel is used.[\[18\]](#)[\[19\]](#)
- **Patch-Clamp Recording:** The whole-cell patch-clamp technique is used to record the hERG current from individual cells.[\[20\]](#) A specific voltage protocol is applied to the cell membrane to elicit the characteristic hERG current.[\[21\]](#)[\[22\]](#)
- **Compound Application:** The cells are exposed to increasing concentrations of 3-Chlorophenmetrazine.
- **Data Analysis:** The inhibitory effect of 3-CPM on the hERG current is measured. The concentration that causes 50% inhibition (IC_{50}) is calculated. A potent inhibition of the hERG channel is a significant indicator of potential cardiotoxicity.

Visualizations

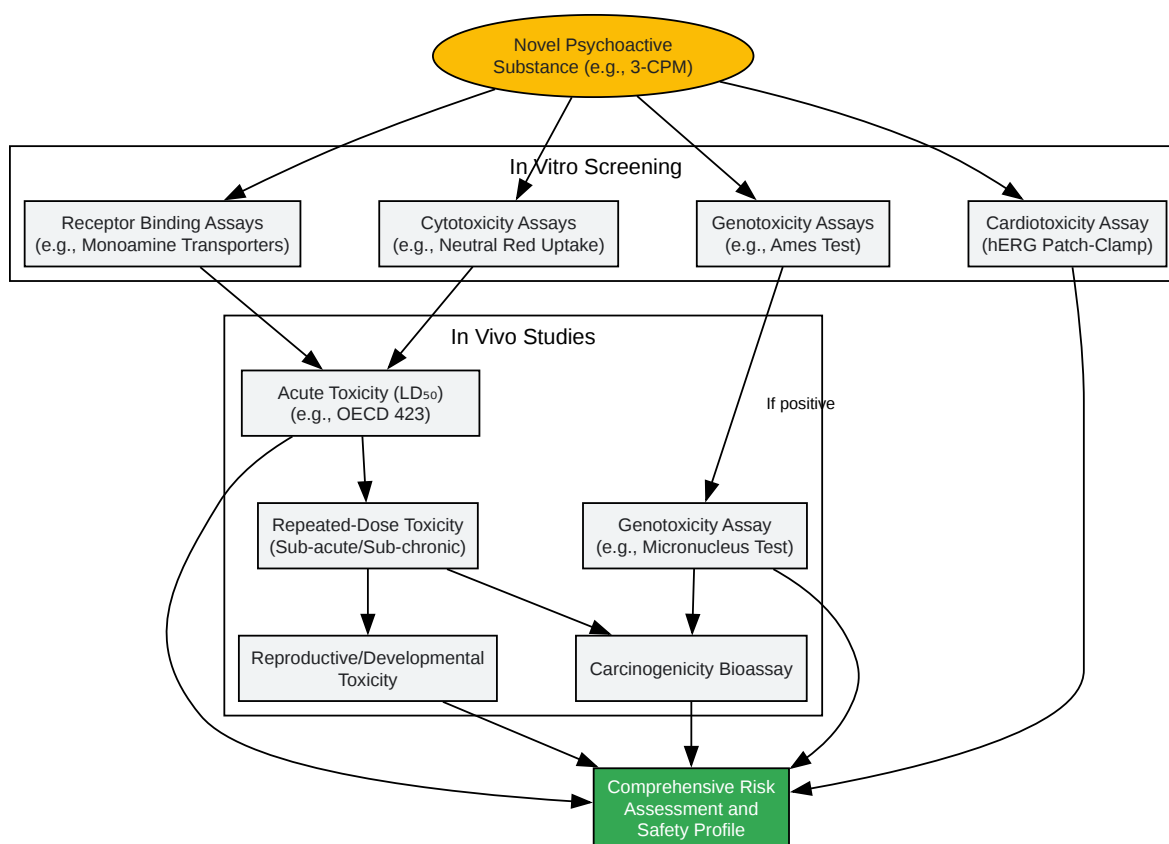
Proposed Mechanism of Action of 3-Chlorophenmetrazine



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Caption: Proposed mechanism of action of 3-Chlorophenmetrazine as a monoamine releasing agent.

General Experimental Workflow for Toxicological Assessment of a Novel Psychoactive Substance



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Caption: A general experimental workflow for the toxicological assessment of a novel psychoactive substance.

Safety Profile and Conclusion

The safety profile of 3-Chlorophenmetrazine is largely unknown due to the absence of dedicated toxicological studies. Based on its mechanism of action as a norepinephrine-dopamine releasing agent, its acute effects are expected to be similar to other stimulants,

including tachycardia, hypertension, agitation, and in high doses, more severe cardiovascular and neurological events.[15][23]

The presence of a chlorine atom on the phenyl ring raises theoretical concerns about potential neurotoxicity, drawing parallels to compounds like para-chloroamphetamine, a known serotonergic neurotoxin. However, without experimental data, this remains speculative.

Given the significant data gaps, any interaction with 3-Chlorophenmetrazine should be approached with extreme caution. The information provided in this guide underscores the critical need for comprehensive in vitro and in vivo toxicological studies to properly characterize the safety and risk profile of this and other emerging novel psychoactive substances. Researchers and drug development professionals are urged to utilize the described experimental protocols to generate the necessary data to inform public health and regulatory bodies.

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